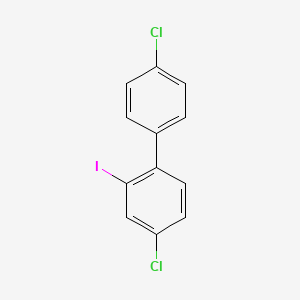

4,4'-Dichloro-2-iodo-1,1'-biphenyl

Description

Historical Context of Halogenated Biphenyl (B1667301) Derivatives in Chemical Science

The history of halogenated biphenyls is rich and complex, dating back to the late 19th and early 20th centuries. Early research was driven by the desire to understand the chemistry of aromatic compounds and to create new materials with useful properties. Polychlorinated biphenyls (PCBs), for instance, were first synthesized in the late 1800s and commercially produced in the 1920s. in.govvirginia.gov Their chemical stability, non-flammability, and electrical insulating properties led to their widespread use in a multitude of industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and plastics. in.govvirginia.gov

Similarly, polybrominated biphenyls (PBBs) were developed as effective flame retardants. The journey of these compounds, however, also serves as a cautionary tale. The very stability that made them industrially valuable also led to their persistence in the environment, bioaccumulation in food chains, and association with various adverse health effects. in.govnih.gov This has led to strict regulations on their use and disposal. The study of these compounds has been pivotal in shaping our understanding of environmental chemistry and toxicology.

Structural Classification and Nomenclature in Biphenyl Systems

Biphenyls consist of two phenyl rings connected by a single carbon-carbon bond. The nomenclature of substituted biphenyls follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). The carbon atoms on each phenyl ring are numbered from 1 to 6, starting from the carbon atom attached to the other ring. The second ring is denoted with a prime ('), so its carbons are numbered 1' to 6'. For 4,4'-Dichloro-2-iodo-1,1'-biphenyl, this indicates chlorine atoms at the 4 and 4' positions and an iodine atom at the 2 position of the biphenyl scaffold.

A key structural feature of many substituted biphenyls is atropisomerism, a type of stereoisomerism arising from hindered rotation around the single bond connecting the two phenyl rings. This restricted rotation is typically caused by bulky substituents in the ortho positions (2, 2', 6, and 6'). When the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers), the molecule is considered chiral. The presence of three substituents in this compound, particularly the iodine atom at the 2-position, suggests the potential for atropisomerism.

Significance of this compound in Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of unsymmetrical and mixed halogenated biphenyls. These compounds are of considerable interest as intermediates in organic synthesis. The presence of different halogens (chlorine and iodine) at specific positions offers opportunities for selective cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in reactions like Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for the stepwise introduction of different functional groups, making compounds like this compound valuable building blocks for the synthesis of more complex molecules.

Unsymmetrical biphenyls have been investigated for their potential as cytotoxic agents against various tumor cell lines. nih.gov The synthesis of a variety of unsymmetrical biphenyls has been undertaken to explore their structure-activity relationships, with some showing promising anticancer activity. nih.gov

Overview of Research Trajectories for Substituted Biphenyl Compounds

Current research on substituted biphenyls is diverse and spans several areas of chemistry. One major trajectory focuses on the development of new synthetic methodologies. Efficient and selective synthesis of unsymmetrical biphenyls remains a key goal. nih.gov This includes the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. nih.gov The development of catalysts that are more active, stable, and environmentally benign is an ongoing area of investigation.

Another significant research direction is the exploration of the biological activities of novel biphenyl derivatives. Researchers are designing and synthesizing new biphenyl compounds with potential applications in medicine, for example, as anticancer or antiviral agents. nih.gov Furthermore, the unique electronic and photophysical properties of some biphenyls make them attractive for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of polyfunctionalized biphenyls as intermediates for new classes of liquid crystals is an active area of research. nih.gov

The environmental fate and remediation of legacy halogenated biphenyls like PCBs also continue to be an important area of study. Research into methods for the degradation and detoxification of these persistent organic pollutants is ongoing.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Biphenyl Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,4'-Dichlorobiphenyl (B164843) | 2050-68-2 | C₁₂H₈Cl₂ | 223.09 |

| 4,4'-Diiodobiphenyl (B1208875) | 3001-15-8 | C₁₂H₈I₂ | 406.00 |

| 4-Iodobiphenyl (B74954) | 1591-31-7 | C₁₂H₉I | 280.10 |

| 4-Chloro-4'-iodo-1,1'-biphenyl | 60200-91-1 | C₁₂H₈ClI | 314.55 |

Data sourced from PubChem and commercial supplier information. nih.govchemicalbook.comnih.govsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl2I |

|---|---|

Molecular Weight |

348.99 g/mol |

IUPAC Name |

4-chloro-1-(4-chlorophenyl)-2-iodobenzene |

InChI |

InChI=1S/C12H7Cl2I/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H |

InChI Key |

ZJWRADGSSBANNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dichloro 2 Iodo 1,1 Biphenyl

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For a polysubstituted biphenyl like 4,4'-dichloro-2-iodo-1,1'-biphenyl, the primary disconnection strategy involves cleaving the central carbon-carbon single bond that joins the two phenyl rings. This approach leads to two main synthetic pathways: the coupling of two pre-functionalized aromatic rings or the sequential functionalization of a pre-formed biphenyl core.

Key Precursors for Biphenyl Core Synthesis

The choice of precursors is dictated by the chosen synthetic strategy. A common approach involves the coupling of two different aryl halides. For the synthesis of this compound, a logical disconnection would suggest the coupling of a 4-chlorophenyl derivative with a 1-halo-4-chloro-2-iodobenzene derivative. The specific halogen at the coupling position (e.g., bromine or iodine) would be chosen based on the reactivity requirements of the selected cross-coupling reaction.

Alternatively, a retrosynthetic approach might start with a simpler biphenyl, such as 4,4'-dichlorobiphenyl (B164843), which would then require selective iodination at the 2-position. This strategy relies on the ability to control the regiochemistry of the halogenation step.

| Precursor Type | Example Precursor 1 | Example Precursor 2 | Synthetic Strategy |

| Two-ring coupling | 4-Chlorophenylboronic acid | 1-Bromo-4-chloro-2-iodobenzene | Suzuki-Miyaura Coupling |

| Two-ring coupling | (4-chlorophenyl)zinc chloride | 1-Bromo-4-chloro-2-iodobenzene | Negishi Coupling |

| Post-coupling functionalization | 4,4'-Dichlorobiphenyl | Iodine source (e.g., I2) | Regioselective Iodination |

Regioselective Halogenation Strategies for Dichloro- and Iodo-Substitution

Achieving the desired substitution pattern on the biphenyl scaffold requires precise control over halogenation reactions. The introduction of chlorine and iodine atoms at specific positions is governed by the directing effects of the substituents already present on the aromatic rings.

For instance, if starting with 4,4'-dichlorobiphenyl, the introduction of an iodine atom specifically at the 2-position presents a regiochemical challenge. The chlorine atoms are ortho-, para-directing, but the steric hindrance at the positions ortho to the biphenyl linkage can influence the site of further substitution.

Research into the regioselective iodination of chlorinated aromatic compounds has shown that various reagents can be employed to achieve specific outcomes. nih.govnih.gov The use of silver salts, such as silver sulfate (B86663) (Ag2SO4) or silver hexafluoroantimonate (AgSbF6), in combination with molecular iodine (I2), can facilitate the iodination of chlorinated aromatics. nih.govnih.gov The choice of solvent and the specific silver salt can influence the regioselectivity of the reaction, with some systems favoring para-iodination relative to a chlorine substituent. nih.gov For complex substrates, direct iodination might lead to mixtures of isomers, necessitating chromatographic separation. uky.edu

Cross-Coupling Reactions in Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of unsymmetrical biphenyls. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling Protocols for Aryl Halides

The Suzuki-Miyaura coupling is one of the most widely used methods for biphenyl synthesis, involving the reaction of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com This reaction is known for its high functional group tolerance and generally good yields. gre.ac.uk

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of 4-chlorophenylboronic acid with a dihalo-iodobenzene, such as 1-bromo-4-chloro-2-iodobenzene. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. mdpi.com Palladium complexes with phosphine (B1218219) ligands are commonly employed as catalysts. kaznu.kzrsc.org

| Component | Example | Role |

| Aryl Halide | 1-Bromo-4-chloro-2-iodobenzene | Electrophilic partner |

| Boron Reagent | 4-Chlorophenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh3)4 | Facilitates the reaction cycle |

| Base | K3PO4, Na2CO3 | Activates the boron reagent |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium |

Negishi Coupling Approaches in Biphenyl Synthesis

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for its high reactivity and the ability to form C-C bonds between various types of carbon atoms. wikipedia.org

A potential Negishi approach for the target molecule would involve the preparation of a (4-chlorophenyl)zinc halide reagent, which would then be reacted with a suitable dihalo-iodobenzene in the presence of a palladium or nickel catalyst. organic-chemistry.orgillinois.edu The organozinc reagent can often be generated in situ from the corresponding aryl halide. organic-chemistry.org

The general mechanism involves oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. illinois.edulibretexts.org

Stille Coupling Variations for this compound Precursors

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. orgsyn.org

In the context of synthesizing precursors for this compound, the Stille reaction could be used to create the biphenyl core. For example, a 4-chlorophenylstannane could be coupled with a dihalo-iodobenzene. The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Advances in ligand design have expanded the scope of the Stille reaction to include less reactive aryl chlorides. orgsyn.org

| Coupling Reaction | Nucleophilic Partner | Electrophilic Partner | Catalyst | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium | High functional group tolerance, mild conditions. gre.ac.uk |

| Negishi | Organozinc compound | Aryl halide/triflate | Palladium or Nickel | High reactivity, broad scope. organic-chemistry.orgwikipedia.org |

| Stille | Organostannane | Aryl halide/triflate | Palladium | Air and moisture stable reagents, but tin toxicity is a concern. wikipedia.orgorgsyn.org |

Direct Halogenation and Functionalization of Biphenyl Systems

A more direct approach to synthesizing this compound involves the selective halogenation of a pre-existing 4,4'-dichlorobiphenyl core. This strategy is highly dependent on the principles of electrophilic aromatic substitution and the development of regioselective halogenation techniques.

Electrophilic Aromatic Substitution on Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. researchgate.net In the case of a substituted biphenyl, the existing substituents direct the position of subsequent substitutions. For 4,4'-dichlorobiphenyl, the chlorine atoms are deactivating yet ortho-, para-directing groups. youtube.comlibretexts.org Since the para positions (4 and 4') are already occupied, the chlorine atoms direct incoming electrophiles to the ortho positions (2, 2', 6, and 6'). youtube.comorganicchemistrytutor.com The deactivating nature of the chlorine atoms means that the reaction will be slower than the substitution on benzene (B151609) itself. libretexts.org

Regioselective Iodination and Chlorination Techniques

To synthesize this compound from 4,4'-dichlorobiphenyl, a highly regioselective iodination method is required to introduce an iodine atom specifically at one of the ortho positions (e.g., the 2-position). Various iodinating reagents and conditions have been developed to achieve such selectivity on activated or deactivated aromatic rings. nih.gov

Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid have been shown to be effective for the iodination of activated aromatic compounds. organic-chemistry.org For less reactive substrates like chlorinated aromatics, more potent systems are often necessary. The use of elemental iodine with an activating agent, such as a silver salt (e.g., Ag₂SO₄, AgSbF₆), can generate a more powerful electrophilic iodine species, which is capable of iodinating deactivated rings with high regioselectivity. nih.gov The choice of solvent and silver salt can significantly influence the outcome, potentially enabling the selective iodination at the desired ortho position of 4,4'-dichlorobiphenyl. nih.gov

Alternative Synthetic Pathways for Biphenyl Derivatives

Beyond palladium-catalyzed methods and direct halogenation, other synthetic strategies like the Ullmann coupling and photochemical routes provide alternative avenues for the construction of halogenated biphenyls.

Ullmann Coupling and its Modified Protocols

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls by coupling two aryl halides in the presence of copper at high temperatures. wikipedia.orgbyjus.com The traditional conditions are often harsh, but modified protocols have been developed to improve yields and broaden the scope to include unsymmetrical biphenyls. rsc.orgnih.gov These modifications may involve using activated copper, or performing the reaction in the presence of ligands or in polar aprotic solvents like DMF or NMP at more moderate temperatures. iitk.ac.in

The synthesis of an unsymmetrical, sterically hindered molecule like this compound via an Ullmann-type reaction would be challenging, often requiring one reactant to be used in excess or employing a template-directed intramolecular approach to control the regioselectivity. rsc.orgwikipedia.orgnih.gov

| Protocol | Reactants | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Classic Ullmann | Aryl Halide + Aryl Halide | Copper powder/bronze, >200°C. byjus.com | Simple, but harsh conditions and often low yields. byjus.com |

| Modified Ullmann | Aryl Halide + Aryl Halide | Activated Cu, ligands, polar aprotic solvents. nih.goviitk.ac.in | Milder conditions, improved yields for some substrates. nih.gov |

| Intramolecular Ullmann | Di-aryl ether/ester with halogens | Copper catalyst, template-directed. rsc.org | Good for synthesizing sterically hindered, unsymmetrical biphenyls. rsc.org |

Photochemical Routes to Halogenated Biphenyls

Photochemical methods offer a distinct approach to the synthesis and modification of halogenated biphenyls. These reactions are initiated by the absorption of light and can lead to various transformations. Photochemical degradation of highly chlorinated biphenyls can result in reductive dechlorination, forming less chlorinated congeners. nih.gov

Conversely, photochemical reactions can also be used for synthesis. A metal-free photochemical method called "photosplicing" has been developed for biphenyl synthesis, which can be enhanced by photosensitizers and different wavelengths of UV light or even sunlight. beilstein-journals.org While these methods provide an alternative to metal-catalyzed reactions, their application to the specific synthesis of a complex, tri-halogenated biphenyl like this compound would require significant development to control the regioselectivity of both the biphenyl formation and the halogenation steps.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized would depend on the chosen synthetic route. Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization of such complex reactions. beilstein-journals.orgbeilstein-journals.org

For a Suzuki-Miyaura coupling, several factors would need to be systematically varied and analyzed, as detailed in the table below.

| Parameter | Variables and Considerations | Potential Impact on Yield and Purity |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of ligand on the palladium catalyst can significantly influence the reaction rate and selectivity, especially for sterically hindered substrates. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | The strength and solubility of the base are critical for the transmetalation step. nih.gov |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | The solvent system affects the solubility of the reactants and the catalyst, and can influence the reaction kinetics. nih.gov |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |

| Reaction Time | Monitored by TLC or GC-MS | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition of the product. |

In the context of an Ullmann reaction, optimization would focus on the type of copper catalyst (e.g., CuI, Cu₂O, or copper powder), the presence of ligands to stabilize the organocopper intermediates, the reaction temperature (often high, >150 °C), and the solvent. organic-chemistry.org

For a direct iodination approach, optimization would involve screening different iodinating agents (e.g., I₂, NIS, ICl), the choice of acid catalyst (e.g., H₂SO₄, CF₃COOH), and the reaction temperature to control the regioselectivity of the iodination.

Stereochemical Considerations in Substituted Biphenyl Synthesis (e.g., Atropisomerism)

A significant stereochemical consideration in the synthesis of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In substituted biphenyls, bulky substituents at the ortho positions (2, 2', 6, and 6') can restrict the free rotation around the C-C single bond connecting the two phenyl rings.

In the case of this compound, the presence of the iodine atom at the 2-position introduces significant steric bulk. This steric hindrance, in conjunction with the chloro substituent at the 4-position of the other ring, can lead to a sufficiently high energy barrier to rotation, resulting in the existence of stable, non-interconverting atropisomers (enantiomers).

The two atropisomers of this compound would be non-superimposable mirror images of each other and would, in principle, be resolvable into individual enantiomers. The synthesis of this compound via the methods described above would likely result in a racemic mixture of these two atropisomers. The separation of these enantiomers would require chiral chromatography or resolution via the formation of diastereomeric derivatives. The study of the rotational barrier and the stability of the atropisomers would be an important aspect of the stereochemical analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dichloro 2 Iodo 1,1 Biphenyl

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 4,4'-Dichloro-2-iodo-1,1'-biphenyl, these methods offer a window into the vibrations of its aromatic rings and the influence of its halogen substituents.

Analysis of Aromatic Ring Modes and Halogen Substituent Effects

The IR and Raman spectra of this compound are dominated by vibrations associated with its dichlorinated and iodo-substituted phenyl rings. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ range. The presence of substituents influences the exact positions and intensities of these bands.

The halogen substituents have a significant impact on the vibrational spectra. The C-Cl stretching vibrations are expected to appear in the 1100-800 cm⁻¹ region, while the C-I stretching vibration will be found at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-800 cm⁻¹ region.

A theoretical analysis based on Density Functional Theory (DFT) calculations, which have proven reliable for predicting vibrational spectra of related compounds, can provide a more detailed assignment of the expected vibrational modes. nih.govmdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C-C Stretch | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 1100 - 800 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 900 - 800 | IR |

| C-I Stretch | 600 - 500 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related structures, such as that of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77). uky.edu

Crystal Packing and Intermolecular Interactions in this compound

The crystal packing of this compound is expected to be governed by a combination of van der Waals forces and halogen bonding interactions. The planar nature of the biphenyl (B1667301) system allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Geometric Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

Computational modeling, particularly using DFT methods, can provide reliable predictions of the geometric parameters of this compound. tsijournals.comresearchgate.net The bond lengths and angles are expected to be similar to those observed in other chlorinated and iodinated biphenyls. The C-C bond connecting the two phenyl rings is predicted to be around 1.49 Å. The C-Cl bonds are expected to be approximately 1.74 Å, and the C-I bond around 2.10 Å.

A critical parameter is the dihedral angle between the two phenyl rings. Due to the steric bulk of the ortho-iodo substituent, this angle is expected to be significantly larger than that in non-ortho-substituted biphenyls, likely in the range of 70-90 degrees. acs.org

Table 2: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-C (inter-ring) Bond Length | ~ 1.49 Å |

| C-C (aromatic) Bond Length | ~ 1.40 Å |

| C-H Bond Length | ~ 1.08 Å |

| C-Cl Bond Length | ~ 1.74 Å |

| C-I Bond Length | ~ 2.10 Å |

| C-C-C (aromatic) Bond Angle | ~ 120° |

| C-C-Cl Bond Angle | ~ 120° |

| C-C-I Bond Angle | ~ 120° |

| Phenyl-Phenyl Dihedral Angle | ~ 70 - 90° |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Halogenated Biphenyls

UV-Vis spectroscopy probes the electronic transitions within a molecule. For biphenyl and its derivatives, the absorption spectrum is characterized by a strong absorption band, often referred to as the K-band, which is attributed to π → π* transitions associated with the conjugated system of the two phenyl rings.

In this compound, the positions of the chlorine and iodine atoms influence the energy of these electronic transitions. The para-chloro substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted biphenyl. However, the presence of the bulky iodine atom at the ortho position forces the two phenyl rings out of planarity. This steric hindrance disrupts the π-conjugation between the rings, leading to a hypsochromic shift (a shift to shorter wavelengths) of the K-band. nih.gov This effect is a hallmark of ortho-substituted biphenyls. nih.gov

Table 3: Predicted UV-Vis Absorption Data

| Compound | Predicted λmax (nm) | Electronic Transition |

| Biphenyl | ~ 248 | π → π* (K-band) |

| 4,4'-Dichlorobiphenyl (B164843) | ~ 258 | π → π* (K-band) |

| This compound | < 258 | π → π* (K-band) |

Chiroptical Spectroscopy for Atropisomeric Characterization (if relevant for chiral derivatives)

The presence of a bulky substituent at the ortho position of the biphenyl scaffold, such as the iodine atom in this compound, gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org The steric clash between the ortho-iodo group and the hydrogens on the other ring creates a significant energy barrier to rotation around the C-C bond connecting the two phenyl rings.

If this rotational barrier is high enough, the molecule can exist as a pair of non-superimposable, mirror-image enantiomers that can be separated. ic.ac.uknih.gov The stability of these atropisomers is classified based on their rotational energy barrier. nih.govwuxibiology.com Computational studies on similar 2-substituted biphenyls suggest that the barrier for a 2-iodo derivative would be substantial. acs.org

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary technique for characterizing atropisomers. Enantiomers of a chiral molecule absorb left and right circularly polarized light differently, resulting in a CD spectrum. The two atropisomers of this compound would be expected to show CD spectra that are equal in magnitude but opposite in sign. Therefore, chiroptical spectroscopy would be an indispensable tool for the stereochemical assignment of the resolved atropisomers.

Computational Chemistry and Theoretical Investigations of 4,4 Dichloro 2 Iodo 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 4,4'-Dichloro-2-iodo-1,1'-biphenyl, the HOMO is expected to be distributed primarily across the biphenyl (B1667301) ring system, with significant contributions from the iodine atom due to its higher-energy p-orbitals. The LUMO is also typically delocalized over the aromatic rings, representing the most favorable region for accepting an electron. The presence of electronegative chlorine atoms and the bulky iodine atom alters the energies of these orbitals compared to the parent biphenyl molecule.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.82 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.63 | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential is expected to be located around the chlorine atoms due to their high electronegativity. A region of positive potential, known as a "sigma-hole" (σ-hole), is anticipated on the iodine atom, located along the extension of the C-I bond. arxiv.org This σ-hole is a key feature in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. arxiv.orgnih.gov Analysis of atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) methods) provides quantitative data on the charge distribution.

Table 2: Representative Calculated Atomic Charges for this compound

| Atom | Position | Mulliken Charge (a.u.) |

| I | C2 | +0.15 |

| Cl | C4 | -0.11 |

| Cl' | C4' | -0.12 |

| C1 | - | +0.08 |

| C1' | - | +0.07 |

Global reactivity descriptors, derived from the conceptual DFT framework, quantify the chemical reactivity and selectivity of a molecule. scirp.org These indices are calculated from the energies of the frontier orbitals. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. scirp.org

These descriptors for this compound would indicate a molecule with moderate reactivity, influenced by the competing electron-withdrawing effects of the halogens and the polarizability of the iodine atom.

Table 3: Estimated Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.635 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.815 eV |

| Chemical Softness (S) | 1/η | 0.355 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 2.342 eV |

Conformational Analysis and Potential Energy Surfaces of the Biphenyl System

The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-substituents. The degree of twisting is defined by the dihedral or torsional angle between the planes of the two rings. This conformation is critical as it affects the molecule's electronic properties, shape, and ability to interact with biological receptors. nih.gov

For this compound, the presence of a bulky iodine atom at an ortho position (C2) imposes significant steric strain, forcing the phenyl rings to adopt a highly twisted conformation. A potential energy surface (PES) scan, performed by systematically varying the C1-C1' dihedral angle and calculating the energy at each step, can identify the most stable conformation (global minimum) and the energy barriers to rotation. The energy barrier to planarity is expected to be very high, effectively preventing free rotation around the central C-C bond at room temperature. The minimum energy conformation will correspond to a specific, non-zero dihedral angle that minimizes the steric clash between the ortho-iodine and the hydrogen on the opposing ring.

Table 4: Predicted Conformational Energy Profile Data

| Parameter | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | ~75° | 0.0 |

| Rotational Barrier (Planar) | 0° | > 20 |

| Rotational Barrier (Perpendicular) | 90° | ~1.5 |

| Local Minimum | ~105° | 0.2 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral features of molecules. aip.org By employing quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to simulate various types of spectra, offering a microscopic understanding of the structural, electronic, and magnetic properties of a compound. aip.orguta.edu

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for computing NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net DFT calculations, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), can simulate the vibrational frequencies observed in IR and Raman spectroscopy. nih.govresearchgate.net The electronic transitions that give rise to UV-Vis absorption spectra are typically predicted using TD-DFT methods. uta.edunih.gov

Table 1: Predicted Spectroscopic Data for Halogenated Biphenyls (Representative)

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Halogenated Biphenyls | Computational Method |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm | GIAO/DFT |

| ¹³C NMR | Chemical Shift (δ) | 120 - 145 ppm | GIAO/DFT |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-Cl stretch: 650-850, C-I stretch: ~500, C-H stretch: 3000-3100 | DFT (e.g., B3LYP) |

| UV-Vis Spectroscopy | λmax (nm) | ~250 - 300 nm | TD-DFT |

Note: The values presented are typical ranges for halogenated biphenyls and serve as an estimation for this compound. Actual values will depend on the precise computational model and solvent effects.

Reaction Mechanism Studies and Transition State Identification

Understanding the reaction mechanisms of halogenated biphenyls is critical for predicting their environmental fate and potential for degradation. Computational methods, particularly Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to investigate the intricate details of these reactions at an atomic level. nih.gov

For instance, studies on the degradation of biphenyl and 4,4'-dichlorobiphenyl (B164843) by enzymes like biphenyl 2,3-dioxygenase (BphA) have utilized QM/MM approaches. nih.gov These studies elucidate the catalytic mechanism, which often involves a hydroperoxo-iron(III) species and proceeds through an epoxide intermediate to form a cis-diol product. nih.gov The identification of transition states and reaction intermediates is a key outcome of these computational investigations, providing insights that can guide the development of bioremediation strategies for polychlorinated biphenyls (PCBs) and other halogenated aromatic pollutants. nih.gov

While a specific reaction mechanism study for this compound was not found, the principles derived from studies on similar molecules like 4,4'-dichlorobiphenyl are highly relevant. The presence of the iodine atom at the 2-position would likely influence the regioselectivity and kinetics of such enzymatic reactions due to steric and electronic effects.

Molecular Dynamics Simulations for Dynamic Behavior of Biphenyl Derivatives

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. aps.org For biphenyl derivatives, MD simulations can provide insights into their conformational dynamics, such as the torsional motion between the two phenyl rings, and their interactions with solvents or biological systems. aps.orgunical.it

Time-dependent density-functional theory combined with molecular dynamics (TDDFT-MD) has been used to investigate the femtosecond laser reaction dynamics of molecules like 3,5-difluoro-3',5'-dibromo-biphenyl. aps.org These simulations can validate experimental findings and reveal the underlying mechanisms of molecular motion. aps.org

MD simulations have also been employed to study biphenyl dissolved in liquid crystalline solvents. unical.it Such studies help in understanding the influence of the environment on the molecule's rotational potential and conformational preferences. unical.it For this compound, MD simulations could be used to explore its dynamic behavior in various media, which is crucial for understanding its transport and fate in the environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Biphenyls

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.govacs.orgnih.gov These models are particularly valuable for predicting the properties of compounds for which experimental data is scarce, such as many halogenated biphenyls. acs.orgtandfonline.com

Numerous QSPR studies have been conducted on polychlorinated biphenyls (PCBs) to predict properties like enthalpy of vaporization, enthalpy of fusion, aqueous solubility, and the n-octanol/water partition coefficient (log K_ow). acs.orgnih.govacs.orgacs.org These models often use molecular descriptors derived from the compound's structure, such as topological indices, steric fields, and electrostatic fields, calculated using methods like Comparative Molecular Field Analysis (CoMFA). acs.orgacs.org

For this compound, QSPR models developed for halogenated biphenyls can be used to estimate its key physicochemical properties. The accuracy of these predictions depends on the robustness of the model and the diversity of the training set of compounds used to develop it.

Table 2: Examples of QSPR Models for Polychlorinated Biphenyls (PCBs)

| Property Predicted | Modeling Technique | Key Descriptors | Reference |

| Enthalpy of Vaporization | 3D-QSPR (CoMFA) | Steric and electrostatic fields | acs.org |

| Enthalpy of Fusion | 3D-QSPR (CoMFA) | Steric and electrostatic fields | acs.org |

| n-Octanol/Water Partition Coefficient (log K_ow) | QSPR | Electrophilicity index, E(LUMO), Number of chlorine substituents | nih.gov |

| Aqueous Solubility | QSPR | Molecular connectivity indices, Molecular redundancy index | tandfonline.com |

These models demonstrate the power of computational approaches in predicting the properties of halogenated biphenyls, providing essential data for environmental risk assessment and management.

Reactivity and Reaction Mechanisms of 4,4 Dichloro 2 Iodo 1,1 Biphenyl

Nucleophilic Aromatic Substitution Reactions on Halogenated Biphenyls

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are electron-rich and thus not prone to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the aromatic ring electrophilic enough to undergo nucleophilic substitution. wikipedia.orglibretexts.org In the case of halogenated biphenyls like 4,4'-Dichloro-2-iodo-1,1'-biphenyl, the chlorine and iodine atoms are electron-withdrawing through induction but are also weak deactivators for nucleophilic attack compared to nitro groups.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For a nucleophilic attack to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgyoutube.com In this compound, the chloro and iodo substituents are not sufficiently activating to promote facile SNAr reactions under standard conditions. The reactivity towards nucleophiles is generally low due to the lack of strong activating groups.

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The biphenyl system is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of one phenyl group on the other, which activates the ortho and para positions. quora.comyoutube.com However, in this compound, the presence of deactivating halogen substituents complicates this picture.

Radical Reactions and Pathways Involving Halogenated Aromatic Systems

Halogenated aromatic compounds can undergo radical reactions, often initiated by heat, light, or radical initiators. wvu.eduwikipedia.org These reactions can proceed through a free-radical chain mechanism involving initiation, propagation, and termination steps. wvu.edu For polychlorinated biphenyls (PCBs), radical cations can be formed, for instance, through pulse radiolysis in a suitable solvent. rsc.org The stability and decay kinetics of these radical cations are influenced by the substitution pattern of the halogen atoms. rsc.org Specifically, para-substituted biphenyl radical cations tend to exhibit increased lifetimes compared to the unsubstituted species. rsc.org

In the context of this compound, the C-I bond is significantly weaker than the C-Cl bonds, making it the most likely site for initial radical cleavage. Homolytic cleavage of the C-I bond would generate an aryl radical, which could then participate in various propagation steps, such as abstracting a hydrogen atom from a solvent molecule or reacting with other radical species. Radical trapping experiments can be employed to detect the formation of such radical intermediates. acs.org

Metal-Catalyzed Transformations and Derivatizations of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. researchgate.netrsc.org For this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective transformations.

Cross-Coupling Reactivity of the Iodo-Group (e.g., further Suzuki, Sonogashira functionalization)

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the iodo-group while leaving the chloro-groups intact.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. organic-chemistry.orgyonedalabs.comlibretexts.org The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would be expected to selectively form a new carbon-carbon bond at the 2-position. The general mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov Similar to the Suzuki coupling, the greater reactivity of the C-I bond would allow for the selective alkynylation of this compound at the 2-position. libretexts.orgresearchgate.net The regioselectivity of Sonogashira couplings in di- or polyhalogenated substrates is well-established, with the reaction preferentially occurring at the more reactive halide. libretexts.orgrsc.org

Selective Functionalization of the Chloro-Groups

While the chloro-groups are less reactive than the iodo-group, their functionalization can be achieved under more forcing reaction conditions or by using specialized catalytic systems. After the initial functionalization of the iodo-group, subsequent cross-coupling reactions at the chloro-positions can be performed. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biphenyl derivatives. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in the coupling of the less reactive aryl chlorides. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of aryl chlorides to the palladium center.

Photochemical Reactivity and Transformation Pathways under Controlled Conditions

Halogenated aromatic compounds can undergo photochemical reactions upon irradiation with light of appropriate wavelengths. acs.orgmdpi.com The primary photochemical process for many halogenated aromatics is the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen atom. rsc.orglibretexts.org The energy required for this cleavage depends on the specific halogen, with the C-I bond being the weakest and most susceptible to photolysis.

For this compound, irradiation with UV light would likely lead to the selective cleavage of the C-I bond. The resulting aryl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with other species present in the reaction mixture. The presence of other functional groups on the biphenyl core can also influence the photochemical pathways. nih.gov It has been observed that the photoirradiation of chlorinated biphenyls adsorbed on surfaces can lead to redox processes and dechlorination. rsc.org

Oxidative and Reductive Chemical Transformations of this compound

The chemical transformations of this compound can be categorized into oxidative and reductive pathways. These reactions often involve the biphenyl rings or the carbon-halogen bonds and are critical in both synthetic applications and environmental degradation processes.

Oxidative Transformations:

The oxidative metabolism of chlorinated biphenyls, which serves as a model for the potential oxidative transformations of this compound, typically involves enzymatic hydroxylation. For instance, the metabolism of 4,4'-dichlorobiphenyl (B164843) in rats and rabbits leads to the formation of several hydroxylated metabolites. rsc.orgepa.govcapes.gov.br The primary mechanism is believed to involve the formation of an arene oxide intermediate through the action of cytochrome P450 enzymes. This epoxide can then rearrange to form phenolic products. rsc.orgcapes.gov.br A notable phenomenon in this process is the "NIH shift," where a halogen atom migrates to an adjacent carbon during the hydroxylation reaction. rsc.orgcapes.gov.br For example, the metabolism of 4,4'-dichlorobiphenyl can yield 4-hydroxy-3,4'-dichlorobiphenyl, indicating a shift of a chlorine atom. epa.gov

In the case of 4,4'-di-iodobiphenyl, however, the metabolic profile is simpler, with the formation of 4,4'-di-iodobiphenyl-3-ol as the sole metabolite and no observation of rearrangement products. rsc.org This suggests that the larger iodine atom may hinder the NIH shift. Theoretical studies on the enzymatic degradation of 4,4'-dichlorobiphenyl by biphenyl 2,3-dioxygenase (BphA) have further elucidated the oxidative mechanism. The reaction is proposed to proceed through a hydroperoxo-iron(III) species, leading to an epoxide intermediate that evolves into a cis-diol product. researchgate.netnih.gov

Reductive Transformations:

Reductive transformations of halogenated biphenyls often involve the cleavage of carbon-halogen bonds. A significant environmental process is the reductive dechlorination of polychlorinated biphenyls (PCBs) by anaerobic microorganisms. For example, the bioaugmentation of sediments contaminated with weathered Aroclor 1260 with the dehalorespiring bacterium Dehalobium chlorocoercia DF-1 has been shown to enhance the reductive dechlorination of higher chlorinated congeners. nih.gov This process transforms them into less chlorinated biphenyls that can be further degraded aerobically. nih.gov

Another important reductive pathway is reductive deiodination. Human iodotyrosine deiodinase, for instance, catalyzes the reductive deiodination of iodotyrosine using a flavin mononucleotide cofactor. nih.gov This enzymatic process highlights a biological mechanism for the specific cleavage of carbon-iodine bonds. While not directly studying this compound, this provides a model for the potential reductive deiodination of this compound.

The following table summarizes the key oxidative and reductive transformations observed in related halogenated biphenyls.

| Transformation Type | Reactant | Key Products/Observations | Reference(s) |

| Oxidative Metabolism | 4,4'-Dichlorobiphenyl | 4,4'-Dichlorobiphenyl-3-ol, 3,4'-Dichlorobiphenyl-4-ol, 4'-Chlorobiphenyl-4-ol | rsc.org |

| Oxidative Metabolism | 4,4'-Di-iodobiphenyl | 4,4'-Di-iodobiphenyl-3-ol (no NIH shift observed) | rsc.org |

| Enzymatic Oxidation | 4,4'-Dichlorobiphenyl | cis-diol product via an epoxide intermediate | researchgate.netnih.gov |

| Reductive Dechlorination | Weathered Aroclor 1260 | Decrease in penta- and higher chlorinated PCBs | nih.gov |

| Reductive Deiodination | Iodotyrosine | Deiodinated tyrosine | nih.gov |

Influence of Halogen Substitution on Reaction Selectivity and Kinetics

The nature and position of halogen substituents on the biphenyl rings significantly influence the selectivity and kinetics of its reactions. The presence of two chlorine atoms at the 4 and 4' positions and an iodine atom at the 2-position in this compound creates a unique electronic and steric environment that dictates its reactivity.

The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond. This difference in bond strength often dictates the selectivity in reactions such as cross-coupling and reductive dehalogenation. In Suzuki coupling reactions, for instance, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 2-position.

The metabolic fate of dihalogenobiphenyls also highlights the influence of the halogen type. A study on the metabolism of 4,4'-dihalogenobiphenyls in rabbits showed that while 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl (B48405) yielded multiple hydroxylated metabolites, including those resulting from an NIH shift, 4,4'-di-iodobiphenyl gave only a single hydroxylated product without any rearrangement. rsc.org This suggests that the larger size of the iodine atom may sterically hinder the enzymatic processes that lead to the NIH shift.

Furthermore, comparative molecular field analysis (CoMFA) of polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls has been used to model their binding to the Ah (dioxin) receptor, which is a key event in their toxic mechanism. nih.gov These studies demonstrate that the steric and electrostatic properties of the halogen substituents are critical in determining the biological activity, which is a reflection of their chemical reactivity in a biological system. The ortho-substitution, as seen with the iodine atom in this compound, can particularly influence the conformation of the biphenyl rings and thus its interaction with receptors and enzymes. nih.gov

The following table summarizes the influence of halogen substitution on the reactivity of biphenyls based on comparative studies.

| Reactivity Aspect | Halogen Comparison | Observation | Reference(s) |

| Metabolic Hydroxylation | Chloro vs. Iodo | 4,4'-Dichlorobiphenyl undergoes NIH shift, while 4,4'-di-iodobiphenyl does not. | rsc.org |

| Biological Activity | Ortho-substituted vs. non-ortho-substituted biphenyls | Ortho-substituted biphenyls show weaker enzyme-inducing activity than predicted by some models, suggesting distinct mechanisms. | nih.gov |

Environmental and Biological Transformation Pathways of 4,4 Dichloro 2 Iodo 1,1 Biphenyl

Abiotic Transformation Mechanisms in Environmental Matrices

Abiotic transformation processes are crucial in determining the environmental persistence of 4,4'-Dichloro-2-iodo-1,1'-biphenyl. These non-biological degradation pathways include photolysis, hydrolysis, and chemical reduction.

Photolytic Degradation Pathways under Laboratory Conditions

Photolytic degradation, driven by ultraviolet (UV) radiation, is a significant abiotic pathway for the breakdown of halogenated aromatic compounds. iwaponline.com For polychlorinated biphenyls (PCBs), photolysis proceeds through the cleavage of carbon-chlorine bonds, leading to less chlorinated congeners and eventually biphenyl (B1667301). researchgate.net The rate and pathway of photolysis are influenced by factors such as the position of the halogen atoms and the presence of solvents or other substances that can act as photosensitizers or hydrogen donors. researchgate.netpsu.edu

In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to photolytic cleavage. Studies on iodoaromatic compounds have shown that they readily undergo photolysis in organic solvents like benzene (B151609). acs.org The primary photolytic degradation pathway for this compound under laboratory conditions is expected to be the homolytic cleavage of the C-I bond, yielding a biphenyl radical and an iodine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 4,4'-dichlorobiphenyl (B164843). Subsequent, slower photolysis can lead to the stepwise removal of chlorine atoms. researchgate.netpsu.edu

Table 1: Expected Photolytic Degradation Products of this compound

| Parent Compound | Primary Photoproduct | Secondary Photoproducts |

| This compound | 4,4'-Dichlorobiphenyl | 4-Chlorobiphenyl (B17849), Biphenyl |

This table is generated based on the general principles of photolytic degradation of halogenated biphenyls.

Hydrolysis and Other Chemical Degradation Routes in Aqueous Systems

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, the susceptibility to hydrolysis is generally low under typical environmental pH and temperature conditions. epa.gov Reductive dehalogenation is the more predominant abiotic degradation mechanism for homocyclic aromatic rings in anaerobic aqueous environments. epa.gov

Reductive Dehalogenation in Anaerobic Environments (Mechanistic Studies)

Under anaerobic conditions, such as those found in sediments and some groundwater, reductive dehalogenation is a key abiotic transformation mechanism for halogenated aromatic compounds. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom, and it is often mediated by reduced iron porphyrins or other naturally occurring reducing agents. iwaponline.com

The mechanism of reductive dehalogenation is influenced by the number and position of halogen substituents. Generally, compounds with more halogen substituents are more susceptible to reduction. epa.gov In the case of this compound, the iodine atom is the most likely site for initial reductive dehalogenation due to the lower bond energy of the C-I bond compared to the C-Cl bond. This initial step would yield 4,4'-dichlorobiphenyl. Subsequent reductive dechlorination can then occur, typically with the removal of meta and para chlorines being more favorable than ortho chlorines. nih.gov

Biotransformation Processes by Microorganisms

Microorganisms play a critical role in the breakdown of persistent organic pollutants. Both aerobic and anaerobic bacteria have developed enzymatic pathways to degrade halogenated biphenyls.

Aerobic Biodegradation Mechanisms (e.g., Ring Hydroxylation, Dehalogenation)

Aerobic biodegradation of biphenyls and their chlorinated derivatives is primarily initiated by dioxygenase enzymes. nih.govnih.gov These enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, a process known as ring hydroxylation. nih.govnih.gov For chlorinated biphenyls, this initial attack typically occurs on the unchlorinated or less chlorinated ring. researchgate.net

The degradation of this compound under aerobic conditions would likely follow a similar pathway. The biphenyl dioxygenase enzyme would attack one of the aromatic rings, leading to the formation of a cis-dihydrodiol. nih.gov Subsequent enzymatic reactions involving dehydrogenation and meta-cleavage of the dihydroxylated ring would follow, ultimately breaking down the biphenyl structure. nih.govresearchgate.net The presence of the iodine atom at the ortho position might influence the regioselectivity of the initial dioxygenase attack. Some studies have shown that biphenyl dioxygenases can catalyze dioxygenation at ortho-substituted positions, leading to the elimination of the substituent. asm.org

Table 2: Key Enzymes in Aerobic Biphenyl Biodegradation

| Enzyme | Function | Reference |

| Biphenyl Dioxygenase (BphA) | Catalyzes the initial dihydroxylation of the biphenyl ring. | nih.gov |

| Dihydrodiol Dehydrogenase (BphB) | Converts the cis-dihydrodiol to a dihydroxybiphenyl. | researchgate.net |

| 2,3-Dihydroxybiphenyl Dioxygenase (BphC) | Catalyzes the meta-cleavage of the dihydroxylated ring. | researchgate.net |

| HOPDA Hydrolase (BphD) | Hydrolyzes the ring cleavage product. | researchgate.net |

Anaerobic Biodegradation Mechanisms (e.g., Reductive Dehalogenation)

Under anaerobic conditions, the primary microbial transformation pathway for highly halogenated biphenyls is reductive dehalogenation. nih.govcapes.gov.br This process is carried out by organohalide-respiring bacteria, which use halogenated compounds as terminal electron acceptors for energy metabolism. nih.govnih.gov

For this compound, anaerobic biodegradation would begin with the reductive removal of the iodine atom, as the C-I bond is the most susceptible to reduction. This would produce 4,4'-dichlorobiphenyl. nih.gov Subsequently, anaerobic microorganisms would catalyze the reductive dechlorination of 4,4'-dichlorobiphenyl. Studies on the anaerobic degradation of 4,4'-dichlorobiphenyl have shown that it can be dehalogenated to 4-chlorobiphenyl and ultimately to biphenyl. nih.gov The removal of chlorine atoms from the para positions is a known pathway for anaerobic PCB degradation. nih.gov

Table 3: Common Genera of Bacteria Involved in Anaerobic Dehalogenation

| Bacterial Genus | Halogenated Compounds Degraded | Reference |

| Dehalococcoides | Chlorinated benzenes, ethenes, phenols | frontiersin.org |

| Desulfitobacterium | Chlorophenolic compounds, hydroxylated PCBs | nih.gov |

| Dehalobacter | Chloroform, dichloromethane | biorxiv.org |

Identification of Microbial Consortia and Enzyme Systems Involved in Transformation

No studies identifying specific microbial consortia or enzyme systems responsible for the transformation of this compound are currently available.

Enzymatic Transformations in Non-Human Biological Systems

Specific data on the enzymatic transformation of this compound in any non-human biological system is not documented in the available literature.

Cytochrome P450 Metabolism and Metabolite Identification (in vitro, non-human models)

There are no published in vitro studies on the metabolism of this compound by cytochrome P450 enzymes in non-human models, and consequently, no metabolites have been identified.

Dehalogenase Enzymes and Their Substrate Specificity for Halogenated Biphenyls

While research exists on dehalogenase enzymes acting on various halogenated biphenyls, their specific activity and substrate specificity for this compound have not been investigated.

Conjugation Reactions and Their Role in Metabolite Formation

Information regarding conjugation reactions (e.g., glucuronidation, sulfation) of potential metabolites of this compound is not available.

Sorption and Desorption Dynamics in Environmental Compartments

There are no empirical data or studies on the sorption and desorption behavior of this compound in soil, sediment, or other environmental matrices.

Transport and Distribution Modeling in Environmental Systems

No environmental transport and distribution models have been specifically developed or parameterized for this compound.

No Specific Data Available for the Transformation of this compound

Despite a thorough review of available scientific literature, specific research detailing the environmental and biological transformation pathways of This compound is not presently available. Consequently, the formation and structural characterization of its transformation products and metabolites have not been documented.

While studies on related halogenated biphenyls exist, the unique substitution pattern of the target compound, featuring two chlorine atoms and one iodine atom at specific positions on the biphenyl structure, precludes direct extrapolation of metabolic pathways from these analogues. The metabolism of halogenated aromatic compounds is highly dependent on the type, number, and position of the halogen substituents.

For context, research on other dihalogenated biphenyls has revealed several common transformation routes. For instance, the metabolism of 4,4'-dichlorobiphenyl in rats has been shown to yield hydroxylated metabolites, with the major product being 4-hydroxy-3,4'-dichlorobiphenyl, which is formed through a process involving a chlorine atom shift (NIH shift). nih.govcapes.gov.br In rabbits, major urinary metabolites of 4,4'-dichlorobiphenyl include 4,4'-dichlorobiphenyl-3-ol and 3,4'-dichlorobiphenyl-4-ol. rsc.org

Similarly, studies on 4,4'-diiodobiphenyl (B1208875) in rabbits have identified a single metabolite, 4,4'-di-iodobiphenyl-3-ol, which notably does not involve the rearrangement products seen with other dihalogenated biphenyls. rsc.org The metabolism of 4-monochlorobiphenyl in poplar plants has been found to produce several monohydroxylated metabolites. epa.gov

Microbial degradation of chlorinated biphenyls often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. For example, some bacterial strains can degrade 4-chlorobiphenyl to 4-chlorobenzoic acid. nih.gov

However, without specific experimental data for this compound, any discussion of its transformation products would be purely speculative and would not meet the required standards of scientific accuracy for this article. The distinct electronic and steric properties conferred by the iodine atom at the 2-position, flanked by chlorine atoms at the 4 and 4' positions, would significantly influence its susceptibility to and the outcome of enzymatic and environmental degradation processes.

Further research, including in vivo and in vitro metabolism studies using various biological systems (e.g., animal models, microorganisms, plant tissues) and environmental fate studies (e.g., photodegradation, soil degradation), is necessary to elucidate the transformation pathways of this compound and to characterize its metabolites.

Data Tables

Due to the lack of specific data, no data tables on the transformation products of this compound can be generated.

Advanced Analytical Methodologies for 4,4 Dichloro 2 Iodo 1,1 Biphenyl Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of complex mixtures, allowing for the isolation of the target analyte from other components. For a compound like 4,4'-Dichloro-2-iodo-1,1'-biphenyl, several high-resolution chromatographic methods are particularly effective.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., ECD, MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The separation is achieved in a capillary column, and the choice of detector is crucial for sensitivity and selectivity.

An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it a suitable option for detecting this compound. mdpi.comnih.gov The presence of chlorine and iodine atoms in the molecule leads to a strong response from the ECD. However, while sensitive, the ECD is not highly selective and may respond to other electron-capturing compounds present in the sample matrix.

For more definitive identification and quantification, Mass Spectrometry (MS) is the detector of choice. nih.gov When coupled with GC, MS provides information about the molecular weight and fragmentation pattern of the analyte, leading to a high degree of confidence in its identification. For halogenated biphenyls, GC-MS analysis can distinguish between different congeners based on their mass spectra and retention times. globalauthorid.com The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and isotopic patterns corresponding to the presence of two chlorine atoms.

| Parameter | Value/Description | Reference |

| GC Column | Typically a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) | tue.nl |

| Injector Temperature | 250-300 °C | General GC practice |

| Oven Temperature Program | A temperature gradient is typically used to ensure good separation of congeners. | tue.nl |

| Carrier Gas | Helium or Hydrogen | tue.nl |

| ECD Makeup Gas | Nitrogen or Argon/Methane | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) is common for generating reproducible fragmentation patterns. | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, DAD, MS)

High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique, particularly for less volatile or thermally labile compounds, although this compound is amenable to GC. Reversed-phase HPLC is a common mode used for the separation of polychlorinated biphenyls (PCBs) and related compounds.

UV-Visible (UV-Vis) and Diode Array Detectors (DAD) are often used with HPLC. These detectors measure the absorbance of the analyte at specific wavelengths. Biphenyls exhibit UV absorbance, and a DAD can provide a full UV spectrum of the eluting peak, which aids in identification.

For enhanced sensitivity and selectivity, coupling HPLC with Mass Spectrometry (LC-MS) is a powerful approach. nih.gov This technique is particularly useful for complex matrices where co-eluting compounds might interfere with UV detection.

| Parameter | Value/Description | Reference |

| HPLC Column | C18 reversed-phase columns are commonly used for separating biphenyls. | nih.gov |

| Mobile Phase | A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typical. | nih.gov |

| UV-Vis/DAD Wavelength | Monitoring is typically performed in the range of 200-300 nm for biphenyls. | General HPLC practice |

| LC-MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. | nih.gov |

Supercritical Fluid Chromatography (SFC) for Halogenated Biphenyls

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to HPLC. For halogenated compounds like PCBs, SFC has been shown to be an effective separation technique. The use of polar co-solvents with the carbon dioxide mobile phase allows for the elution of a wide range of halogenated biphenyls. Detection is often performed using UV-Vis or MS detectors.

Mass Spectrometry Techniques in Trace Analysis

Mass spectrometry plays a pivotal role in the trace analysis of this compound, offering unparalleled sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, particularly in complex matrices. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and chemical interferences.

For this compound, the fragmentation in MS/MS would likely involve the loss of iodine and/or chlorine atoms. The presence of an ortho-substituted iodine atom may influence the fragmentation pattern, a phenomenon known as the "ortho effect," which has been observed in polychlorinated biphenyls. nih.gov The specific transitions from the precursor ion to characteristic product ions would be monitored for highly selective detection and quantification.

| Parameter | Description | Reference |

| Precursor Ion | The molecular ion [M]+• or a protonated molecule [M+H]+ of this compound would be selected. | Inferred from general MS/MS principles |

| Collision Gas | Argon or nitrogen is typically used to induce fragmentation. | nih.gov |

| Product Ions | Characteristic fragments resulting from the loss of I, Cl, or both would be monitored. For example, [M-I]+, [M-Cl]+, [M-I-Cl]+. | nih.govdocbrown.info |

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for precise and accurate quantification of chemical compounds. osti.gov This method involves adding a known amount of an isotopically labeled internal standard of the target analyte to the sample before any sample preparation steps. For this compound, a suitable internal standard would be a version of the molecule enriched with stable isotopes, such as ¹³C or ²H.

The isotopically labeled standard behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and chromatographic separation processes. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, any losses of the analyte during sample processing can be corrected for, leading to highly accurate and precise quantification. nih.govnist.govepa.gov

The use of GC-HRMS (High-Resolution Mass Spectrometry) in combination with isotope dilution provides the highest level of accuracy for the analysis of halogenated biphenyls. nih.gov

Sample Preparation Strategies for Complex Matrices (e.g., Environmental, Biological Non-Human)

Effective sample preparation is a critical first step in the analytical workflow for halogenated biphenyls. The primary goals are to isolate the analytes of interest from the sample matrix, concentrate them to detectable levels, and remove interfering substances that could compromise the analytical results. mksu.ac.ke The choice of method depends on the specific characteristics of the sample matrix and the target analytes. researchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and well-established technique for the isolation of polychlorinated biphenyls (PCBs) and related compounds. taylorfrancis.com However, LLE can be time-consuming and requires large volumes of organic solvents, which raises environmental and cost concerns. mksu.ac.ke A patented method for the removal of PCBs from transformer oil utilizes polyethylene (B3416737) glycol as a primary extractant followed by a secondary extraction with cyclohexane (B81311). google.com

Solid-phase extraction (SPE) has emerged as a preferred alternative to LLE, offering reduced solvent consumption and the potential for automation. mksu.ac.ketaylorfrancis.com SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. For the analysis of PCBs in transformer oil, SPE using octadecyl (C18)-bonded porous silica (B1680970) has demonstrated average recoveries exceeding 95%, outperforming solvent extraction methods. researchgate.net In the analysis of human serum, a simple off-line SPE method has been developed for the isolation of PCBs and organochlorine pesticides, achieving recoveries of 99-120% for PCB congeners. nih.gov

Pressurized liquid extraction (PLE) is another advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction from solid and semi-solid samples. nih.gov A PLE-based method has been developed for the simultaneous extraction and in-situ cleanup of PCBs and their metabolites from small tissue samples, yielding good recoveries. nih.govnih.gov

The selection of the appropriate sorbent and elution solvents is crucial for the success of SPE. Common sorbents for non-polar compounds like halogenated biphenyls include C18, C8, and polymeric materials. youtube.com The optimization of wash steps is also critical to remove interferences without losing the target analytes. youtube.com

| Extraction Technique | Matrix | Analytes | Key Findings | Reference |

| Solid-Phase Extraction (SPE) | Transformer Oil | Polychlorinated Biphenyls (PCBs) | Average recoveries >95% using C18-bonded silica, superior to solvent extraction. | researchgate.net |

| Solid-Phase Extraction (SPE) | Human Serum | PCBs and Organochlorine Pesticides (OCPs) | Recoveries of 99-120% for PCB congeners with a simple off-line method. | nih.gov |

| Pressurized Liquid Extraction (PLE) | Tissue | PCBs and their metabolites | Efficient simultaneous extraction and in-situ cleanup with good recoveries. | nih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Transformer Oil | Polychlorinated Biphenyls (PCBs) | A patented method using polyethylene glycol and cyclohexane for extraction. | google.com |

Microextraction Techniques for Sample Enrichment

To address the limitations of conventional extraction methods, various microextraction techniques have been developed. utas.edu.au These methods are characterized by their low consumption of organic solvents, simplicity, and high enrichment factors, making them environmentally friendly and cost-effective. utas.edu.auresearchgate.net

Solid-phase microextraction (SPME) is a widely used technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition into the coating, and the fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME has been successfully applied to the analysis of PCBs in various water samples. nih.gov A novel solventless SPE approach using a "Magic Chemisorber®" with a thick polydimethylsiloxane (B3030410) stationary phase has shown excellent performance for the analysis of PCBs in freshwater, with detection limits below 2.7 ng/L. nih.gov

Dispersive liquid-liquid microextraction (DLLME) is another powerful technique that involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. osti.gov This creates a cloudy solution with a large surface area for rapid extraction of the analytes into the fine droplets of the extraction solvent. The mixture is then centrifuged, and the sedimented phase is collected for analysis. DLLME has been optimized for the determination of PCBs in water samples, achieving high enrichment factors and low detection limits. osti.gov